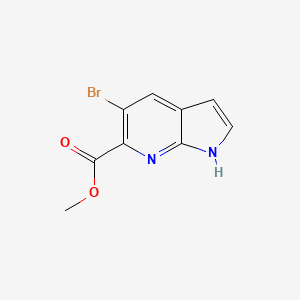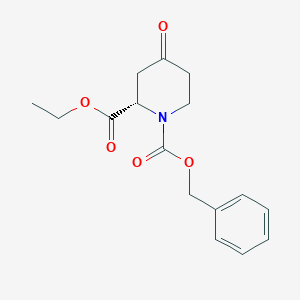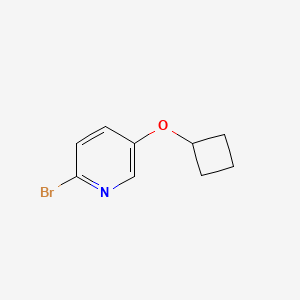
2-Bromo-5-cyclobutoxypyridine
Vue d'ensemble
Description
2-Bromo-5-cyclobutoxypyridine is a heterocyclic organic compound with a unique cyclobutylpyridine structure. It has a molecular weight of 228.09 . The compound is solid in physical form and is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-cyclobutoxypyridine is1S/C9H10BrNO/c10-9-5-4-8 (6-11-9)12-7-2-1-3-7/h4-7H,1-3H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Bromo-5-cyclobutoxypyridine is a solid compound with a molecular weight of 228.09 . It is typically stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Brominated Pyridines in Organic Synthesis and Materials Science
Brominated pyridine compounds serve as key intermediates in organic synthesis, offering pathways to synthesize complex molecules. For instance, Preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines are crucial for developing metal-complexing molecular rods, demonstrating the importance of brominated pyridines in constructing molecules with specific electronic and structural properties (Schwab, Fleischer, & Michl, 2002). Such compounds are essential in materials science, particularly in creating novel photovoltaic materials, catalysts, and molecular electronic devices.
Brominated Pyridines in Biochemical Applications
In biochemical research, brominated pyridines are used in the study of DNA replication and cellular proliferation . The use of bromodeoxyuridine, a brominated nucleoside analogous to thymidine, allows for the detection of DNA synthesis in cells, aiding in the understanding of cell cycle regulation and the identification of proliferating cells in various tissues (Gratzner, 1982). This method is crucial for cancer research, stem cell research, and developmental biology.
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Mécanisme D'action
Target of Action
It is often used as an intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reactions it is involved in .
Mode of Action
As an organic synthesis intermediate, “2-Bromo-5-cyclobutoxypyridine” likely undergoes various chemical reactions to form other compounds. The specifics of these reactions would depend on the conditions and reagents used .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to be transformed into other compounds rather than exerting effects of its own .
Action Environment
The action of “2-Bromo-5-cyclobutoxypyridine” would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors could affect the compound’s stability, reactivity, and the outcomes of the reactions it participates in .
Propriétés
IUPAC Name |
2-bromo-5-cyclobutyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-5-4-8(6-11-9)12-7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBZGGINIPDMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclobutoxypyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


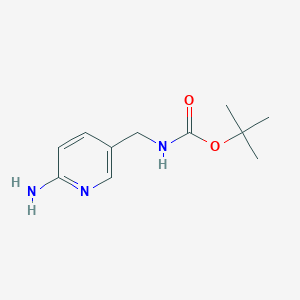
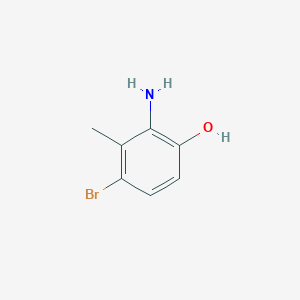

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)
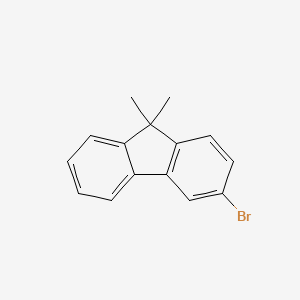
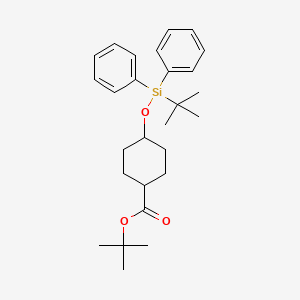
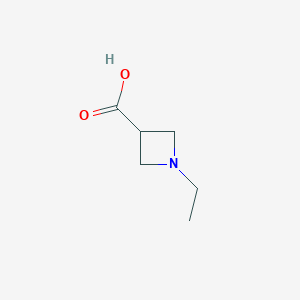
![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)
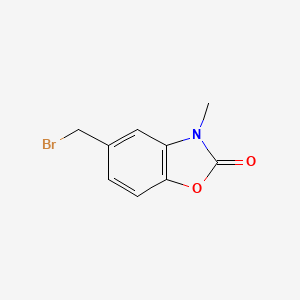
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
